molecular formula C26H35N3O6 B5330570 methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate

methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate

Cat. No. B5330570
M. Wt: 485.6 g/mol
InChI Key: FMKVALWPCDRLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. TAK-659 has been the subject of extensive scientific research due to its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.

Mechanism of Action

Methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate works by targeting BTK, a protein kinase that plays a crucial role in the development and activation of B cells. By inhibiting BTK, methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate can prevent the activation and proliferation of B cells, which are involved in various diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects:
methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the reduction of B cell proliferation, and the inhibition of downstream signaling pathways involved in cancer and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate is its specificity for BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, one limitation of methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate is its potential toxicity, which must be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate, including the evaluation of its efficacy in clinical trials for various diseases, the development of more potent and selective BTK inhibitors, and the investigation of its potential as a combination therapy with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate and its potential for off-target effects.

Synthesis Methods

The synthesis of methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate involves several steps, starting with the reaction of 4-(4-methyl-1-piperazinyl)benzoic acid with 3,4,5-triethoxybenzoyl chloride to form the intermediate 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoic acid. This intermediate is then coupled with methyl 4-bromobenzoate using a palladium-catalyzed cross-coupling reaction to yield the final product, methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate.

Scientific Research Applications

Methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. In preclinical studies, methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation in autoimmune disorders.

properties

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O6/c1-6-33-22-16-19(17-23(34-7-2)24(22)35-8-3)25(30)27-20-15-18(26(31)32-5)9-10-21(20)29-13-11-28(4)12-14-29/h9-10,15-17H,6-8,11-14H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKVALWPCDRLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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